2-(1H-Imidazol-1-yl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-4-3-7-2-1-6-5-7/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSDWLOANMAILF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3058616 | |
| Record name | Imidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-14-1 | |
| Record name | Imidazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3058616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-imidazole-1-ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.060 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-(2-HYDROXYETHYL)IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y44AGE980 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of 2 1h Imidazol 1 Yl Ethanol
Established Synthesis Routes
Traditional methods for preparing 2-(1H-imidazol-1-yl)ethanol and its derivatives have been well-documented, providing reliable and versatile pathways to this important scaffold.
Direct Alkylation Approaches
Direct alkylation represents a common and straightforward method for the synthesis of this compound. This approach typically involves the reaction of imidazole (B134444) with a suitable two-carbon electrophile. One of the most prevalent methods is the reaction of imidazole with ethylene (B1197577) oxide under basic conditions. smolecule.com Another common strategy involves the nucleophilic substitution of a leaving group on an ethanol (B145695) derivative by the imidazole ring. For instance, the reaction of 2-bromoethanol (B42945) with 2-methyl-4-nitroimidazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) is a known method. smolecule.com
A patented industrial process describes the reaction of imidazole with 2-chloro-1-(2,4-dichlorophenyl)-ethanol in DMF with caustic soda flakes and PEG600 as a phase-transfer catalyst. google.com The reaction proceeds by heating to 110–115°C for 4 hours. google.com This method highlights the use of phase-transfer catalysis to improve reaction efficiency.
Table 1: Comparison of Direct Alkylation Methods
| Reactants | Catalyst/Base | Solvent | Key Conditions | Reference |
| Imidazole, Ethylene Oxide | Basic conditions | Not specified | Not specified | smolecule.com |
| 2-Methyl-4-nitroimidazole, 2-Bromoethanol | Potassium Carbonate | Dimethylformamide (DMF) | Microwave irradiation can be used to speed up the reaction. | smolecule.com |
| Imidazole, 2-Chloro-1-(2,4-dichlorophenyl)-ethanol | Caustic Soda Flakes, PEG600 | Dimethylformamide (DMF) | 110–115°C, 4 hours | google.com |
Multi-Step Synthetic Strategies
More complex derivatives of this compound often necessitate multi-step synthetic sequences. A widely used two-step approach involves the initial reaction of an α-haloketone, such as 2-bromo-1-arylethanone, with imidazole in DMF to form a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate. This ketone is then subsequently reduced to the corresponding alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in methanol (B129727).
Another multi-step strategy involves the hydrolysis of precursor esters. For example, 2-(1H-imidazol-1-yl)ethyl acetate (B1210297) can be hydrolyzed using strong acids to yield this compound. smolecule.com A patented one-pot synthesis combines imidazole, benzyl (B1604629) alcohol, and chloroacetyl chloride in acetonitrile (B52724) to produce benzyl 1-imidazolyl acetate as an intermediate, which is then hydrolyzed to the final product. This method avoids the handling of ethylene oxide, enhancing safety.
Table 2: Overview of Multi-Step Synthetic Strategies
| Starting Materials | Key Intermediates | Reagents | Final Product | Reference |
| 2-Bromo-1-arylethanone, Imidazole | 2-(1H-Imidazol-1-yl)-1-arylethanone | 1. DMF2. NaBH₄, Methanol | 1-Aryl-2-(1H-imidazol-1-yl)ethanol | |
| Imidazole, Benzyl alcohol, Chloroacetyl chloride | Benzyl 1-imidazolyl acetate | 1. Acetonitrile2. HCl (hydrolysis) | This compound | |
| 2-(1H-Imidazol-1-yl)ethyl acetate | Not applicable | Strong acid | This compound | smolecule.com |
Cyclization Reactions of Precursor Molecules
The formation of the imidazole ring itself can be a key step in the synthesis of this compound derivatives. Various cyclization reactions are employed, starting from acyclic or other heterocyclic precursors. The Debus-Radziszewski synthesis, for example, involves the reaction of glyoxal, ammonia (B1221849), and formaldehyde (B43269) under acidic conditions to form imidazole derivatives. The Marckwald synthesis, another classical method, utilizes the reaction of nitriles with ammonia or amines in the presence of a catalyst.
More contemporary methods include the cyclization of amido-nitriles to form disubstituted imidazoles, a reaction that proceeds under mild conditions and is tolerant of various functional groups. rsc.org Another approach involves a two-bond disconnection strategy, reacting a C2–N3 fragment with an N1–C4–C5 unit, such as the reaction of benzimidates with 2H-azirines in the presence of zinc(II) chloride. rsc.org
Advanced Synthetic Approaches
In recent years, the development of more efficient and environmentally friendly synthetic methods has become a major focus. These advanced approaches often lead to higher yields, reduced reaction times, and a smaller environmental footprint.
Multicomponent Condensation Reactions
Multicomponent reactions (MCRs) are powerful tools for rapidly generating molecular complexity from three or more starting materials in a single step. semanticscholar.org The synthesis of highly substituted imidazole derivatives often utilizes MCRs. A common example is the three-component condensation of a dicarbonyl compound (like benzil), an aldehyde, and ammonium (B1175870) acetate. semanticscholar.orgscispace.com This reaction can be catalyzed by various catalysts, including p-toluenesulfonic acid (PTSA), yttrium nitrate (B79036) hexahydrate, or silica-supported Preyssler nanoparticles. semanticscholar.org
A four-component cyclocondensation of benzil (B1666583), an aromatic aldehyde, aminoethylpiperazine, and ammonium acetate using sulphated yttria as a catalyst in ethanol has also been reported for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. tandfonline.com These one-pot syntheses offer significant advantages in terms of efficiency and atom economy. semanticscholar.org
Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of imidazole derivatives to minimize the use and generation of hazardous substances. scispace.com A notable example is the use of lemon juice as a natural, biodegradable, and inexpensive biocatalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazole derivatives. scispace.com The reaction of benzil, an aromatic aldehyde, and ammonium acetate is carried out in ethanol, a green solvent. scispace.com
Another green approach involves the use of aqueous ethanol as a solvent for the DBU-catalyzed two-component cyclization of substituted 2-aminopyridines and phenacyl bromides to produce imidazo[1,2-a]pyridines. royalsocietypublishing.org Solvent-free reaction conditions have also been explored, such as the one-pot multi-component reaction of various aldehydes, benzil, primary amines, and ammonium acetate catalyzed by yttrium nitrate hexahydrate. semanticscholar.org These methods highlight a shift towards more sustainable and environmentally benign synthetic protocols.
Bio-Catalyzed Reactions
The imidazole group is a crucial component of many enzymatic active sites, often in the form of the amino acid histidine, where it participates in acid-base and nucleophilic catalysis. nih.gov In biological systems, enzymes facilitate reactions like the cleavage of P-O and C-O bonds. nih.gov While specific literature detailing the direct bio-catalyzed synthesis of this compound is not extensively covered in the provided sources, the principles of biocatalysis are applied to create chiral derivatives. For instance, enantiomerically pure forms of related compounds, such as (R)- or (S)-1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol, have been synthesized for use in subsequent reactions. uantwerpen.be This enantioselective synthesis often involves processes like the asymmetric transfer hydrogenation (ATH) of precursor ketones, utilizing catalysts such as RuCl(p-cymene)[(R,R)-Ts-DPEN] to reduce the keto group to a hydroxyl group, thereby creating the chiral alcohol. researchgate.netacs.org This highlights the role of catalysis in producing specific stereoisomers, a common goal in the synthesis of pharmacologically active molecules. researchgate.net
Solvent-Free Reaction Conditions
Solvent-free reactions are gaining interest as they offer high efficiency, easy separation, and minimal waste. asianpubs.org One notable solvent-free method for synthesizing derivatives of this compound involves the ring-opening of epoxides. For example, the reaction of imidazole with phenyl glycidyl (B131873) ether can be conducted without a solvent in a dry microwave tube. mdpi.com Heating the mixture to 120°C for one minute using microwave irradiation yields α-(phenoxymethyl)-1H-imidazole-1-ethanol, a structural analog of the target compound. mdpi.com This method has been successfully applied to various substituted imidazoles. mdpi.com
Another solvent-free approach involves grinding reactants together. The synthesis of 2,4,5-triaryl substituted imidazoles has been achieved by grinding 1,2-diketones, aromatic aldehydes, and ammonium acetate with molecular iodine as a catalyst, resulting in short reaction times and clean product formation. semanticscholar.org
Table 1: Solvent-Free Synthesis of this compound Analogs via Epoxide Ring Opening
| Imidazole Reactant | Epoxide Reactant | Temperature | Yield | Product | Reference |
|---|---|---|---|---|---|
| Imidazole | Phenyl glycidyl ether | 120 °C | 53% | α-(Phenoxymethyl)-1H-imidazole-1-ethanol | mdpi.com |
| 2-Methylimidazole | Phenyl glycidyl ether | 120 °C | 49% | 2-Methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol | mdpi.com |
| 2-Ethyl-4-methylimidazole | Phenyl glycidyl ether | 120 °C | 50% | 2-Ethyl-5-methyl-α-(phenoxymethyl)-1H-imidazole-1-ethanol | mdpi.com |
| 2-Iodoimidazole | Phenyl glycidyl ether | 120 °C | 21% | 2-Iodo-α-(phenoxymethyl)-1H-imidazole-1-ethanol | mdpi.com |
Data derived from a study on microwave-assisted synthesis. mdpi.com
Aqueous Media Synthesis
The use of aqueous media in organic synthesis is a key aspect of green chemistry. Boric acid has been identified as an inexpensive and mild catalyst for the one-pot, three-component synthesis of 2,4,5-triaryl-1H-imidazoles in water, often enhanced by ultrasound irradiation at room temperature. koreascience.krresearchgate.net In a typical reaction, benzil or benzoin, an aldehyde, and ammonium acetate are condensed in the presence of boric acid. koreascience.kr Studies have shown that a mixture of water and ethanol can be an effective solvent system for this transformation. koreascience.kr The use of ultrasound has been shown to dramatically increase the reaction rate and yield compared to silent reactions at the same temperature. koreascience.kr While this method synthesizes the imidazole ring itself rather than adding a side chain, it demonstrates the feasibility of using water as a medium for constructing imidazole-containing compounds. koreascience.krresearchgate.net Furthermore, the final step in preparing the hydrochloride salt of related compounds like 2-(1H-imidazol-1-yl)acetic acid involves treatment with hydrochloric acid in an aqueous medium.
Derivatization and Functionalization
The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of a wide range of derivatives through reactions such as esterification and carbamate (B1207046) formation. Concurrently, the imidazole ring itself can be functionalized via N-alkylation and N-allylation.
Esterification Reactions
Ester derivatives of this compound are commonly synthesized by reacting the alcohol with an appropriate acid halide or carboxylic acid derivative. google.commdpi.com The reaction can be performed by heating the alcohol and an acid halide in a polar solvent. google.com In another approach, the alcohol is first activated as an alcoholate using a base like sodium hydride (NaH) in a dry solvent such as acetonitrile; the relevant acyl chloride is then added to form the ester. uantwerpen.beresearchgate.net A series of new ester derivatives have been synthesized using various carboxylic acids to explore their biological activities. researchgate.netresearchgate.net These reactions have produced a library of compounds, including aromatic biphenyl (B1667301) ester derivatives that have shown significant biological potential. nih.gov
Table 2: Examples of Esterification of this compound and its Analogs
| Alcohol Reactant | Acylating Agent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 1H-imidazole-1-ethanol | Benzoyl chloride | - | 2-(1H-Imidazol-1-yl)ethyl benzoate | google.com |
| 1H-imidazole-1-ethanol | 2-thiophenecarbonyl chloride | - | 2-(1H-Imidazol-1-yl)ethyl 2-thiophenecarboxylate | google.com |
| 1-(Biphenyl-4-yl)-2-(1H-imidazol-1-yl)ethanol | Biphenyl-4-carbonyl chloride | NaH / CH₃CN | 1-(Biphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate | uantwerpen.beresearchgate.net |
Data derived from studies on the synthesis of imidazole esters. uantwerpen.beresearchgate.netgoogle.com
Carbamate Formation
Carbamates are another important class of derivatives synthesized from this compound. A common synthetic route involves the activation of the alcohol's hydroxyl group. For instance, the alcohol can be treated with triphosgene (B27547) in dry acetonitrile to generate a chloroformate intermediate. uantwerpen.be This intermediate is then reacted with a selected amine in the presence of a base like triethylamine (B128534) (TEA) to yield the desired carbamate. uantwerpen.be Another method involves the direct reaction of a 2-(nitro-1H-imidazol-1-yl)ethanol derivative with an appropriately substituted isocyanate. nih.gov These reactions are typically carried out over several hours to produce the final carbamate products, which are then purified by recrystallization. nih.gov
Table 3: Synthesis of Carbamate Derivatives from Imidazole Ethanols | Imidazole Ethanol Reactant | Isocyanate/Amine Reagent | Conditions | Yield | Product | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | 4-Chlorophenyl isocyanate | 7 h | 65% | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-chlorophenyl)carbamate | nih.gov | | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | 4-Fluorophenyl isocyanate | 9 h | 77% | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-fluorophenyl)carbamate | nih.gov | | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | 4-Nitrophenyl isocyanate | 10 h | 87% | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl (4-nitrophenyl)carbamate | nih.gov | | 2-(1H-Imidazol-1-yl)-1-phenylethanol | Various amines | Triphosgene, TEA / CH₃CN | Phenyl-substituted ethyl carbamates | uantwerpen.be | Data derived from studies on the synthesis of imidazole carbamates. uantwerpen.benih.gov
N-Alkylation and N-Allylation Strategies
N-alkylation and N-allylation are fundamental strategies for functionalizing the imidazole ring. beilstein-journals.org An efficient, catalyst-free method for the N-allylation of imidazoles involves their reaction with Morita–Baylis–Hillman (MBH) alcohols or acetates. beilstein-journals.org The reaction is typically carried out in refluxing toluene (B28343), utilizing azeotropic distillation. beilstein-journals.org This protocol achieves a highly regioselective α-substitution on the nitrogen of the imidazole ring, producing N-substituted imidazole derivatives in good yields without the need for metal catalysts or other additives. beilstein-journals.org For instance, the reaction of imidazole with cyclic MBH acetates in refluxing toluene for 24 hours can yield the N-allyl-substituted imidazole product in yields as high as 82%. beilstein-journals.org This approach represents a powerful tool for carbon-nitrogen bond formation, which is central to the synthesis of many biologically active compounds. beilstein-journals.org
General Substitution and Oxidation/Reduction Pathways
The chemical versatility of this compound stems from its two primary functional groups: the hydroxyl (-OH) group of the ethanol moiety and the secondary amine-like nitrogen within the imidazole ring. These sites allow for a variety of substitution, oxidation, and reduction reactions, enabling the synthesis of a wide array of derivatives.
Substitution Reactions:
The hydroxyl group is a prime site for substitution reactions. Esterification, for instance, can be achieved by reacting this compound with acyl chlorides in the presence of a base like pyridine. smolecule.com This process allows for the introduction of various acyl groups, modifying the compound's properties. Similarly, alkyl halides can be used to introduce alkyl groups. smolecule.com
The imidazole ring, while generally stable, can also undergo substitution. For instance, the nitro group in 2-(4-Nitro-1H-imidazol-1-yl)ethanol can undergo nucleophilic substitution. smolecule.com
Oxidation and Reduction Pathways:
The ethanol side chain is readily susceptible to oxidation and reduction. The primary alcohol can be oxidized to the corresponding aldehyde, imidazole-2-carboxaldehyde, using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Further oxidation can yield the corresponding carboxylic acid. For example, 1-(1H-benzo[d]imidazol-2-yl)ethanol can be catalytically oxidized to 1-(1H-benzo[d]imidazol-2-yl)ethanone using hydrogen peroxide as the oxidant. researchgate.net
Conversely, the hydroxyl group can be removed through reduction. Reagents like lithium aluminum hydride or sodium borohydride can reduce this compound to 2-(1H-Imidazol-1-yl)ethane. smolecule.com The imidazole ring itself can also be reduced under certain conditions. smolecule.com In the case of nitro-substituted derivatives, such as 2-(4-Nitro-1H-imidazol-1-yl)ethanol, the nitro group can be selectively reduced to an amino group, which significantly alters the compound's biological properties. smolecule.com
A common synthetic route to substituted this compound derivatives involves a two-step process. First, an appropriate α-bromo ketone is reacted with imidazole to form a 2-(1H-imidazol-1-yl)-1-arylethanone intermediate. This ketone is then reduced using a reducing agent like sodium borohydride (NaBH₄) in methanol to yield the desired alcohol derivative. iucr.orgnih.gov
Table 1: General Reactions of this compound and its Derivatives
| Reaction Type | Reactant(s) | Reagent(s) | Product(s) |
|---|---|---|---|
| Esterification | This compound, Acyl chloride | Pyridine | Ester derivatives |
| Alkylation | This compound, Alkyl halide | Base (e.g., pyridine) | Ether derivatives |
| Nucleophilic Substitution | 2-(4-Nitro-1H-imidazol-1-yl)ethanol | Nucleophile | Substituted imidazole derivative |
| Oxidation | This compound | Potassium permanganate or Chromium trioxide | Imidazole-2-carboxaldehyde |
| Oxidation | 1-(1H-benzo[d]imidazol-2-yl)ethanol | Hydrogen peroxide, Ru complex catalyst | 1-(1H-benzo[d]imidazol-2-yl)ethanone researchgate.net |
| Reduction | This compound | Lithium aluminum hydride or Sodium borohydride | 2-(1H-Imidazol-1-yl)ethane smolecule.com |
| Reduction of Nitro Group | 2-(4-Nitro-1H-imidazol-1-yl)ethanol | Reducing agent | 2-(4-Amino-1H-imidazol-1-yl)ethanol smolecule.com |
| Ketone Reduction | 2-(1H-imidazol-1-yl)-1-arylethanone | Sodium borohydride (NaBH₄) | 2-(1H-imidazol-1-yl)-1-arylethanol iucr.org |
Stereochemical Control and Enantiomeric Resolution in Synthesis
The carbon atom bearing the hydroxyl group in many this compound derivatives is a stereocenter, meaning the molecule can exist as a pair of enantiomers. As these enantiomers can exhibit different biological activities, the control of stereochemistry during synthesis and the separation of racemic mixtures are of significant importance. researchgate.netdergipark.org.tr
Stereoselective Synthesis:
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. One approach involves the asymmetric reduction of a prochiral ketone precursor. For example, the keto group of 2-(1H-imidazol-1-yl)-1-phenylethanones can be reduced to the corresponding (S)-alcohol using a ruthenium catalyst with a chiral ligand, such as RuCl(p-cymene)[(R,R)-Ts-DPEN]. researchgate.net Another method is the Sharpless epoxidation of allyl alcohol derivatives, followed by ring-opening with imidazole, which can achieve high enantiomeric excess (ee). smolecule.com The use of chiral catalysts or starting materials is a key strategy to enhance the yield and selectivity of the desired stereoisomer. smolecule.com
Enantiomeric Resolution:
When a synthesis results in a racemic mixture, the enantiomers must be separated, a process known as resolution. Chiral chromatography is a widely used technique for this purpose. High-performance liquid chromatography (HPLC) with a chiral stationary phase, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate) (marketed as Chiralpak OD or Chiralcel OD), has proven effective for separating the enantiomers of various this compound derivatives. dergipark.org.trresearchgate.net The choice of mobile phase, often a mixture of an alcohol like methanol or ethanol with n-hexane, can significantly impact the separation efficiency. dergipark.org.trresearchgate.net
Another method for enantiomeric resolution is kinetic resolution, which relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent. For instance, the enzyme Candida antarctica lipase (B570770) B (CAL-B) can be used to selectively acetylate the (R)-enantiomer of a racemic mixture of 2-(1H-imidazol-1-yl)propan-1-ol, allowing for the isolation of the unreacted (S)-enantiomer with high enantiomeric excess. smolecule.com
Table 2: Methods for Stereochemical Control and Resolution
| Method | Description | Example Application |
|---|---|---|
| Asymmetric Reduction | Reduction of a prochiral ketone using a chiral catalyst to produce a specific enantiomer of the alcohol. | Reduction of 2-(1H-imidazol-1-yl)-1-phenylethanone using a RuCl(p-cymene)[(R,R)-Ts-DPEN] catalyst. researchgate.net |
| Sharpless Epoxidation | Asymmetric epoxidation of an allyl alcohol followed by nucleophilic ring-opening. | Synthesis of (S)-2-(1H-imidazol-1-yl)propan-1-ol derivatives. smolecule.com |
| Chiral HPLC | Separation of enantiomers using a high-performance liquid chromatography column with a chiral stationary phase. | Resolution of racemic 2-(1H-imidazol-1-yl)-1-(naphthalen-2-yl)ethanol esters on a Chiralcel OD column. researchgate.net |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. | Lipase-catalyzed acetylation of racemic 2-(1H-imidazol-1-yl)propan-1-ol. smolecule.com |
Reaction Mechanism Elucidation
Understanding the mechanisms of the reactions involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and designing new synthetic routes.
Formation of this compound Derivatives:
The synthesis of this compound derivatives often begins with the nucleophilic substitution of a suitable starting material by imidazole. A common method involves the reaction of imidazole with an epoxide, such as ethylene oxide, under basic conditions. smolecule.com The nitrogen atom of the imidazole ring acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring and causing it to open, forming the desired product.
In the synthesis of more complex derivatives, such as 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol, a proposed mechanism involves the initial reaction of imidazole with 2-chloro-1-(2,4-dichlorophenyl)ethanol. google.com The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base. The base deprotonates the imidazole, increasing its nucleophilicity and facilitating the displacement of the chloride ion.
Transformations of this compound:
The oxidation of the alcohol group to a ketone is a key transformation. In the catalytic oxidation of 1-(1H-benzo[d]imidazol-2-yl)ethanol using a ruthenium complex and hydrogen peroxide, the mechanism is believed to involve the coordination of the alcohol to the metal center, followed by hydride transfer to the oxidant, leading to the formation of the ketone and water. researchgate.net
In a different type of transformation, the acid-catalyzed reaction of 5-amino-1-(2,2-diethoxyethyl)-4-phenyl-1H-1,2,3-triazole to form (1H-imidazol-2-yl)(phenyl)methanol involves a plausible multi-step mechanism. mdpi.com This begins with the hydrolysis of the acetal (B89532) to an aldehyde, which then undergoes intramolecular cyclization. Subsequent rearrangement and elimination of nitrogen gas lead to the formation of the imidazole ring. mdpi.com
The interaction of this compound derivatives with biological targets is also an area of mechanistic study. The hydroxyl group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity. In the case of antifungal derivatives, the imidazole ring is known to coordinate with the heme iron of cytochrome P450 enzymes, a key step in their mechanism of action. researchgate.net
Coordination Chemistry and Ligand Applications of 2 1h Imidazol 1 Yl Ethanol
Metal Coordination Interactions
2-(1H-Imidazol-1-yl)ethanol is a versatile ligand in coordination chemistry, primarily due to the presence of two key functional groups: the imidazole (B134444) ring and the ethanol (B145695) moiety. The imidazole ring contains a nucleophilic nitrogen atom that serves as a primary site for metal coordination. Simultaneously, the hydroxyl (-OH) group of the ethanol portion can also participate in binding, allowing the compound to act as a bidentate or a monodentate ligand. smolecule.com
The coordination behavior often involves the nitrogen atom of the imidazole ring and the oxygen atom of the hydroxyl group, forming a stable chelate ring with a metal center. smolecule.com This dual-point attachment enhances the stability of the resulting metal complexes. The nature of the interaction can, however, vary depending on the metal ion, the reaction conditions, and the presence of other competing ligands. For instance, the imidazole nitrogen can coordinate with metal ions, a crucial aspect in its biochemical applications. smolecule.com
The ability of the imidazole ring to coordinate with metal ions is a well-established principle in bioinorganic chemistry, with the imidazole side chain of histidine residues in proteins being a common ligand for metal ions in biological systems. nih.gov The hydroxyl group further enhances the ligand's binding affinity and specificity by forming hydrogen bonds. Derivatives of this compound, such as 2-(2-pentadecyl-4, 5-dihydro-1H-imidazol-1-yl)ethanol (PDIE), demonstrate that the imidazoline (B1206853) ring and other heteroatoms are the active sites for interaction with metal surfaces, indicating a mixed physisorption and chemisorption process. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For example, transition metal complexes of a similar imidazole derivative, 1,3-di(1H-imidazol-1-yl)-2-propanol (DIPO), have been synthesized using metal(II) chlorides of zinc, copper, cobalt, and nickel. researchgate.net The synthesis often involves dissolving the ligand in a solvent like ethanol or methanol (B129727) and adding the metal salt, followed by refluxing the mixture to facilitate complex formation. researchgate.netnih.gov
Characterization of these complexes is performed using a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Changes in the vibrational frequencies of the C=N bond in the imidazole ring and the O-H bond of the ethanol group upon complexation provide evidence of metal-ligand bond formation. researchgate.netnih.gov
Elemental Analysis: This analysis determines the elemental composition (C, H, N) of the complexes, which helps in confirming the stoichiometry of the metal and ligand. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to elucidate the structure of the ligand and its complexes in solution. nih.govjocpr.com Shifts in the proton and carbon signals upon complexation can provide insights into the binding sites.
X-ray Diffraction: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.netrsc.org For instance, it can confirm whether the geometry is tetrahedral, square planar, or octahedral. researchgate.netjocpr.com
UV-Vis Spectroscopy: Electronic spectra are used to study the d-d electronic transitions in transition metal complexes, which provides information about the coordination environment and geometry of the metal center. researchgate.netuobaghdad.edu.iq
A study on a derivative, 2-(2-methyl-5-amino-1H-imidazol-1-yl) ethanol (2-MAE), was used in the synthesis of gold nanoparticles (Au NPs). uobaghdad.edu.iq The resulting nanoparticles were characterized by UV–Vis spectroscopy, scanning electron microscopy (SEM), atomic force microscopy (AFM), and X-ray diffraction (XRD). uobaghdad.edu.iq
Table 1: Spectroscopic Data for a Representative Imidazole Derivative
| Compound | FT-IR (cm⁻¹) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
|---|---|---|---|
| 2-(1H-Imidazol-1-yl)-1-phenylethanol | 3119 (OH), 3055 (Ar–CH), 1595 (C=N) | 4.00–4.14 (m, 2H), 4.80 (s, 1H), 5.61 (bs, 1H, OH), 6.83 (s, 1H), 7.11 (s, 1H), 7.24–7.32 (m, 5H), 7.51 (s, 1H) | 54.04, 72.49, 120.54, 126.45, 127.77, 127.94, 128.51, 138.10, 143.05 |
Data sourced from a study on a phenyl-substituted derivative. nih.gov
Influence of Structural Modifications on Metal-Ligand Affinity
Modifying the structure of this compound can significantly influence its affinity for metal ions and the properties of the resulting complexes. These modifications can be made to the imidazole ring or the ethanol side chain.
Substituents on the Imidazole Ring: Introducing substituents on the imidazole ring can alter the electronic properties and steric hindrance of the ligand. For example, adding a methyl group, as in 2-(2-methyl-1H-imidazol-1-yl)ethanol, can affect its coordination behavior. chemimpex.comsigmaaldrich.com In a study on phenyl-imidazole derivatives, substitutions on the phenyl ring were found to influence the binding affinity to heme iron, not through electronic effects on the coordinating imidazole nitrogen, but through specific protein-ligand interactions. nih.gov
Modifications of the Side Chain: Altering the length or branching of the ethanol side chain can impact the chelate ring size and the stability of the complex. For instance, using 1,3-di(1H-imidazol-1-yl)-2-propanol introduces a second imidazole group, creating a potentially tridentate ligand. researchgate.net Long alkyl chains, such as in 2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol, introduce hydrophobic properties which can be useful in specific applications like corrosion inhibition. researchgate.net The uniqueness of compounds like 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride lies in the long heptadecenyl chain, which enhances hydrophobic characteristics and potential interactions with biological membranes. smolecule.com
The selection of appropriate metals and ligands with matching hardness or softness can be a strategy to construct stable metal-organic frameworks (MOFs). rsc.org Furthermore, introducing hydrophobic groups into ligands is a common method to improve the stability of the resulting coordination structures. rsc.org
Ligand Design for Catalytic Systems
The versatile coordination properties of this compound and its derivatives make them excellent candidates for ligand design in catalytic systems. The imidazole moiety is a key component in many biological catalysts (enzymes) and its ability to coordinate with metal ions is leveraged in synthetic catalysts. smolecule.comsmolecule.com
These ligands can be used to create metal complexes that catalyze a variety of organic reactions. The ligand's structure can be tailored to influence the catalyst's activity and selectivity. For example, the steric and electronic environment around the metal center, which is dictated by the ligand, can control the access of substrates to the active site and stabilize transition states.
Derivatives of this compound are employed in several catalytic applications:
Catalysts in Chemical Reactions: The unique structure of derivatives like 1-(2-Hydroxyethyl)-2-methylimidazole allows it to function effectively as a catalyst in chemical reactions, enhancing the efficiency of processes like polymerization. chemimpex.com
Corrosion Inhibition: Imidazoline derivatives have been synthesized and investigated as corrosion inhibitors for metals like copper. researchgate.net The ligand adsorbs onto the metal surface, forming a protective layer that reduces the corrosion rate. The imidazoline ring and heteroatoms are the active sites for this interaction. researchgate.net The compound is also noted for its use in formulating corrosion inhibitors for metals. chemimpex.comsmolecule.com
The design of these ligands is crucial for developing efficient and selective catalysts for various industrial and research applications.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1,3-di(1H-imidazol-1-yl)-2-propanol (DIPO) |
| 2-(2-methyl-5-amino-1H-imidazol-1-yl) ethanol (2-MAE) |
| 2-(1H-Imidazol-1-yl)-1-phenylethanol |
| 2-(2-methyl-1H-imidazol-1-yl)ethanol |
| 2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol (PDIE) |
| 1H-Imidazole-1-ethanol, 2-(heptadecenyl)-4,5-dihydro-, monohydrochloride |
Catalytic Roles and Applications
General Catalytic Utility of Imidazole (B134444) Scaffolds
The imidazole nucleus is a fundamental building block in the design of catalysts due to its unique electronic properties and ability to coordinate with metal centers. scispace.comresearchgate.net Imidazole and its derivatives are widely employed as ligands in coordination chemistry, forming the basis for the development of metal-organic frameworks (MOFs) and other catalytic systems. researchgate.net The two nitrogen atoms in the five-membered ring provide versatile coordination sites, enabling the formation of stable complexes with a variety of transition metals. researchgate.net
The catalytic activity of imidazole-containing compounds is evident in numerous organic transformations. For instance, heterogeneous catalysts incorporating imidazole scaffolds have been successfully used for the synthesis of biologically active 2,4,5-trisubstituted imidazoles. rsc.org Nanomagnetic catalysts have also been developed for the synthesis of imidazole derivatives, offering the advantage of easy separation and reusability. sci-hub.se Furthermore, nickel oxide nanocomposites supported on reduced graphene oxide (rGO-NiO-NCs) have proven to be highly efficient and reusable catalysts for the synthesis of imidazole derivatives under environmentally friendly conditions. rsc.org The imidazole ring's ability to act as both a Brønsted acid and a base, as well as its capacity to form N-heterocyclic carbenes (NHCs), contributes to its broad catalytic utility.
Transition Metal-Mediated Catalysis
The coordination of 2-(1H-imidazol-1-yl)ethanol to transition metals can significantly influence the outcome of catalytic reactions. The imidazole and hydroxyl moieties of the molecule can act as a bidentate ligand, stabilizing the metal center and modulating its reactivity.
Aerobic Alcohol Oxidation
Imidazole-based ligands play a crucial role in the development of catalysts for the aerobic oxidation of alcohols, a green and efficient method for the synthesis of aldehydes and ketones. Copper complexes featuring imidazole-containing ligands have been investigated for their catalytic activity in this transformation. While direct studies on this compound for this specific application are not extensively detailed in the provided results, the principles of using related imidazole derivatives are well-established. For example, air-stable copper(II) complexes have been shown to catalyze the selective aerobic oxidation of veratryl alcohol, a model compound for lignin, in water. rsc.org The presence of imidazole-derived ligands is critical for the stability and catalytic efficiency of these copper complexes. The catalytic cycle often involves the coordination of the alcohol to the copper center, followed by a hydrogen abstraction step facilitated by the ligand and subsequent oxidation by molecular oxygen.
Role in Copper-Catalyzed Processes
The compound this compound and its derivatives are important scaffolds in copper-catalyzed reactions, particularly in cross-coupling reactions for the formation of C-N bonds. nih.gov An efficient method for the synthesis of N-(2-aminophenyl)-2-hydroxyethylamines has been developed via a copper-catalyzed N-selective arylation of β-amino alcohols with iodoanilines. nih.gov These products are valuable intermediates for synthesizing various N-2-hydroxyethyl-substituted benzimidazoles. nih.gov The reaction is typically carried out in the presence of a copper(I) salt, such as copper(I) iodide (CuI), and a base. The this compound derivative can act as a ligand, accelerating the catalytic cycle.
A study on an imidazoline (B1206853) derivative, 2-(2-pentadecyl-4,5-dihydro-1H-imidazol-1-yl)ethanol (PDIE), demonstrated its effectiveness as a corrosion inhibitor for copper, a process that involves adsorption onto the copper surface. researchgate.net This highlights the strong interaction between the imidazole-containing ethanol (B145695) derivative and copper. Furthermore, copper-catalyzed multicomponent reactions provide an efficient route for the synthesis of trisubstituted imidazoles. rsc.org In these reactions, a copper catalyst facilitates the one-pot condensation of various starting materials to form the imidazole ring. rsc.orgnih.gov
Biomimetic Catalysis
The imidazole ring is a key component of the amino acid histidine, which frequently serves as a ligand to metal ions in the active sites of metalloenzymes. scispace.com This has inspired the development of biomimetic catalysts that mimic the structure and function of these active sites. The compound this compound, with its imidazole and hydroxyl groups, can serve as a simple mimic of the coordinating residues found in enzymes.
Zinc complexes with ligands that mimic the 2-His-1-carboxylate facial triad (B1167595) found in many mononuclear zinc enzymes have been synthesized and studied. researchgate.net One such study utilized 3,3-bis(1-methylimidazol-2-yl)propionate, a ligand that coordinates to zinc in a tridentate fashion, similar to the enzymatic active site. researchgate.net These biomimetic complexes have been shown to catalyze reactions such as the conversion of pyruvate (B1213749) to oxalate. researchgate.net The structural and functional parallels between these synthetic models and natural enzyme systems provide valuable insights into the mechanisms of biological catalysis.
Furthermore, the biosynthesis of 2-(1H-imidazol-5-yl)ethan-1-ol (histaminol), an isomer of the title compound, has been identified in methanogenic archaea, where it is produced from histidine. microbiologyresearch.org This discovery suggests potential biological roles for such molecules, possibly in cell signaling or metal ion uptake, further underscoring the significance of the imidazole-ethanol scaffold in biological and biomimetic systems. microbiologyresearch.org
Supramolecular Catalytic Systems
Imidazole and its derivatives are fundamental building blocks in the construction of supramolecular catalytic systems. researchgate.net Their ability to act as versatile ligands facilitates the self-assembly of complex, well-defined architectures such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials can possess porous structures and high surface areas, making them attractive for heterogeneous catalysis.
Zeolitic imidazolate frameworks (ZIFs), a subclass of MOFs, are constructed from tetrahedrally coordinated metal ions linked by imidazolate linkers. researchgate.net These frameworks exhibit exceptional thermal and chemical stability and have been employed as catalysts in a variety of organic reactions. While specific examples detailing the incorporation of this compound into supramolecular catalytic systems are not prevalent in the search results, the principles of using functionalized imidazoles are directly applicable. The hydroxyl group of this compound could be used to further functionalize the pores of a MOF or to modulate the catalytic activity of the metal centers. The design of such systems allows for the creation of "enzyme-like" catalytic pockets that can enhance reaction rates and selectivities.
Biological Activities and Molecular Mechanisms
Broad Spectrum Biological Relevance of Imidazole (B134444) Derivatives
Imidazole derivatives are integral to many biological processes and are found in essential molecules like the amino acid histidine and purines in DNA. scispace.com Their versatility has led to their incorporation into a wide array of therapeutic agents. jchemrev.comscispace.comijnrd.org The structural characteristics of these derivatives, particularly the nitrogen-rich imidazole core, enable them to bind with high affinity to a range of enzymes and receptors, influencing various physiological pathways. ajrconline.orgmdpi.com This broad biological relevance has spurred extensive research into their potential as therapeutic agents for a multitude of diseases, including infections, cancer, and inflammatory conditions. jchemrev.comijnrd.orgmdpi.com
Supramolecular Chemistry and Self Assembly
Formation of Self-Assembled Structures
The molecular structure of 2-(1H-Imidazol-1-yl)ethanol, featuring both a hydrogen-bond-donating hydroxyl group and a hydrogen-bond-accepting imidazole (B134444) ring, provides the necessary functionalities for self-assembly. This process, driven by specific intermolecular interactions, can lead to the formation of ordered, well-defined supramolecular architectures. In the solid state, these interactions guide the molecules to arrange themselves into predictable patterns, such as chains or sheets.
For instance, derivatives of this compound have been shown to form self-assembled monolayers (SAMs) on surfaces. acs.org The imidazoline (B1206853) headgroup, structurally related to imidazole, can act as a Lewis base and adsorb onto a substrate, while the tail, in this case, the ethanol (B145695) group, orients itself to create a packed monolayer. acs.org This capacity for self-assembly is fundamental to applications in materials science, such as in the development of corrosion inhibitors. acs.orgresearchgate.net
Role of Intermolecular Interactions (Hydrogen Bonding)
Hydrogen bonding is a critical intermolecular force governing the supramolecular chemistry of this compound and its derivatives. The presence of both a hydroxyl group (-OH) and the nitrogen atoms of the imidazole ring allows for the formation of strong and directional hydrogen bonds. iucr.org
The imidazole ring itself is a versatile component in hydrogen bonding. It can act as both a hydrogen bond donor (the N-H group) and an acceptor (the lone pair on the other nitrogen atom), facilitating the formation of extended networks. up.ac.zaresearchgate.net In more complex systems, such as co-crystals or salts, the ethanol and imidazole moieties can participate in a network of hydrogen bonds with other molecules, including water and counter-ions. up.ac.za
Crystal Engineering and Molecular Packing Control
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For this compound and its derivatives, controlling the molecular packing in the crystalline state is crucial for tuning its physical and chemical properties.
In the case of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, the crystal packing results in the formation of chains along a specific crystallographic axis. iucr.org The arrangement of these chains relative to one another is then determined by weaker interactions, such as van der Waals forces. The precise control over these interactions is a key goal of crystal engineering, as it can impact properties like solubility, melting point, and even biological activity.
Design of Imidazole-Based Supramolecular Complexes
The imidazole ring is a fundamental building block in the design of a wide array of supramolecular complexes due to its ability to coordinate with metal ions and participate in various non-covalent interactions. mdpi.comresearchgate.net These complexes have applications in diverse fields, including medicinal chemistry and materials science. mdpi.comdntb.gov.ua
This compound can act as a ligand in the formation of coordination complexes with metal ions. The nitrogen atoms of the imidazole ring can coordinate to a metal center, while the hydroxyl group of the ethanol tail can either remain free or participate in further hydrogen bonding, potentially bridging between metal centers or other ligands to form extended structures like metal-organic frameworks (MOFs). researchgate.net
The design of these complexes involves the careful selection of both the imidazole-containing ligand and the metal ion to achieve a desired structure and function. For example, platinum-based imidazole supramolecular complexes have been extensively studied for their anticancer properties. mdpi.com The ability of the imidazole ligand to be easily functionalized allows for the fine-tuning of the electronic and steric properties of the resulting complex, influencing its stability, solubility, and biological activity.
Furthermore, imidazole-based ligands can be incorporated into mixed-ligand systems to create complex supramolecular architectures. For instance, combining imidazole and carboxylate ligands with metal ions can lead to the formation of one-, two-, or three-dimensional coordination polymers with interesting properties, such as photoluminescence. mdpi.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 2-(1H-Imidazol-1-yl)ethanol at a molecular level. Methodologies such as Density Functional Theory (DFT) and Ab Initio Hartree-Fock (HF) are employed to model its properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for imidazole (B134444) derivatives often utilize hybrid functionals like B3LYP (Becke, three-parameter, Lee-Yang-Parr) in conjunction with various basis sets such as 6-31G(d) or 6-311++G(d,p) to optimize molecular geometry and predict electronic and spectroscopic properties. dergipark.org.trijstr.org
For this compound, DFT calculations have been employed to understand its role as an electrolyte additive in aqueous batteries. researchgate.net These calculations were used to determine the adsorption energies of various iodine species onto the molecule, indicating its potential to confine polyiodides and stabilize battery performance. researchgate.net The pyrrole-like nitrogen in the imidazole ring of HEI was identified as a key site for these interactions. researchgate.net
Table 1: DFT Calculated Adsorption Energies of Iodine Species on this compound
| Interacting Species | Adsorption Energy (eV) |
|---|---|
| I₂ | -0.174 |
| I₃⁻ | -0.521 |
| I⁻ | -0.768 |
Data sourced from a study on electrolyte additives for aqueous zinc-iodine batteries. researchgate.net
The Ab Initio Hartree-Fock (HF) method is another foundational quantum mechanical approach used in computational chemistry. Unlike DFT, HF theory does not incorporate electron correlation in its basic form, which can affect the accuracy of predictions for some systems. However, it serves as a crucial starting point for more advanced, correlated methods.
In studies of related imidazole-containing compounds, the HF method, often paired with basis sets like 6-311++G(d,p), has been used alongside DFT to model molecular structures and predict vibrational spectra. researchgate.net Comparing the results from both HF and DFT allows researchers to assess the impact of electron correlation on the calculated properties. While specific HF studies focused solely on this compound are not prominently documented in the provided search results, the methodology is a standard tool for the theoretical investigation of such heterocyclic systems.
Molecular Electronic Structure Analysis
Analysis of the molecular electronic structure reveals key details about a molecule's reactivity, stability, and intermolecular interaction sites.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Negative potential regions (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) denote electron-poor areas prone to nucleophilic attack.
For imidazole derivatives, MEP analysis helps identify the most reactive sites. dergipark.org.trijstr.org Generally, the nitrogen atoms of the imidazole ring are characterized by negative potential, making them key sites for hydrogen bonding and coordination. The hydroxyl group in this compound would also be a prominent feature in an MEP map, with the oxygen atom being a site of negative potential and the hydroxyl hydrogen being a site of positive potential, highlighting its capacity as both a hydrogen bond donor and acceptor.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
A DFT study on this compound (HEI) investigated its frontier orbitals. researchgate.net The analysis of the HOMO and LUMO isosurfaces provides insight into the molecule's electronic behavior and its interactions with other chemical species, such as water molecules in an electrolyte solution. researchgate.net This analysis is crucial for understanding how the molecule functions to inhibit corrosion and suppress unwanted side reactions at an electrode surface. researchgate.net The HOMO-LUMO gap can also explain the charge transfer that occurs within the molecule. ijstr.org
Spectroscopic Property Prediction and Validation
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra are standard practice in the characterization of novel compounds.
The process typically involves first optimizing the molecule's geometry using a method like DFT or HF. Subsequently, vibrational frequencies are calculated at the optimized geometry. These theoretical frequencies are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental spectra. ijstr.org Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) model. dergipark.org.tr This combined experimental and theoretical approach provides a robust and detailed assignment of the spectroscopic features of molecules like this compound and its derivatives. dergipark.org.trijstr.org
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Other Names/Acronyms |
|---|---|
| This compound | 1-(2-hydroxyethyl)imidazole; HEI |
| Water | H₂O |
| Iodine | I₂ |
| Triiodide | I₃⁻ |
| Iodide | I⁻ |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol (B145695) | |
| 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |
| (Z)-1-(1H-imidazol-1-yl)-3-(3-nitrophenyl) prop-2-en-1-one |
Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations and Correlation
Vibrational spectroscopy simulations are crucial for assigning the various vibrational modes observed in experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra. For imidazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to compute harmonic vibrational frequencies. mdpi.comicm.edu.plresearchgate.net These theoretical frequencies are typically scaled to correct for anharmonicity and computational approximations, providing a strong correlation with experimental data. mdpi.com
For example, in studies of similar imidazole-containing compounds, C-H stretching vibrations are characteristically identified in the 3100-3000 cm⁻¹ region. ijstr.org The C-H in-plane bending vibrations for such molecules are generally found between 1000 and 1300 cm⁻¹. mdpi.comijstr.org The analysis of computed spectra helps in the precise assignment of complex vibrational modes, including the stretching and bending of the imidazole ring and the ethanol side chain. mdpi.comresearchgate.net This detailed assignment is fundamental to understanding the molecule's structural and bonding characteristics.
Table 1: Representative Vibrational Mode Assignments for Imidazole Derivatives
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| C-H Stretching | 3000 - 3200 | ijstr.org |
| C-H In-Plane Bending | 1000 - 1300 | mdpi.comijstr.org |
| Ring C=C Stretching | 1400 - 1600 | icm.edu.pl |
| C-N Stretching | 1260 - 1272 | icm.edu.pl |
This table is illustrative, based on data for related imidazole compounds.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
The prediction of ¹H and ¹³C NMR chemical shifts using computational methods is a valuable tool for structural elucidation. icm.edu.pl The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is widely used for this purpose. mdpi.comacs.org Calculations are often performed using the B3LYP functional and a comprehensive basis set like 6-311++G(d,p). mdpi.comicm.edu.pl
Theoretical chemical shifts are calculated for the molecule in a vacuum or, more accurately, using a solvent model to mimic experimental conditions. mdpi.comresearchgate.net For imidazole derivatives, the chemical shifts of the imidazole ring protons and carbons are particularly sensitive to their electronic environment. mdpi.com For instance, the hydrogen atom at the C2 position of the imidazolium (B1220033) ring is noted for its distinctive chemical shift, which can be influenced by the molecule's polarity. researchgate.net Comparing the computed shifts with experimental spectra aids in the unambiguous assignment of signals and confirms the molecular structure. mdpi.comicm.edu.pl
Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for an Imidazole Ring
| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Reference |
| Imidazole C2 | ~138 | Varies with method | nih.gov |
| Imidazole C4/C5 | ~128 / ~120 | Varies with method | nih.gov |
Note: Specific values for this compound require a dedicated computational study. The data presented is based on analogous structures like 2-(1H-Imidazol-1-yl)-1-phenylethanol.
UV-Visible Spectroscopy (TD-DFT) Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating UV-Visible absorption spectra. mdpi.comfaccts.de This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities observed experimentally. mdpi.comtandfonline.com
By performing TD-DFT calculations, often with a functional like B3LYP and a suitable basis set, researchers can predict the UV-Vis spectrum of this compound. mdpi.comtandfonline.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve good agreement with experimental spectra measured in solution. tandfonline.com These simulations help identify the nature of the electronic transitions, such as n → π* or π → π*, by analyzing the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). mdpi.comresearchgate.net
Molecular Docking and Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme, to form a stable complex. mdpi.com For derivatives of this compound, docking studies are frequently employed to understand their mechanism of action as potential therapeutic agents. nih.gov
These studies have been particularly important in the context of antifungal and antiprotozoal research, where the target is often the sterol 14α-demethylase enzyme (CYP51). nih.govresearchgate.net The imidazole nitrogen atom is a key pharmacophoric feature, coordinating to the heme iron atom in the active site of CYP51. researchgate.net Docking simulations can rationalize the biological activity data by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.govresearchgate.net For example, studies on 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives have used docking to assess their binding with Trypanosoma cruzi CYP51, providing insights to explain their potent activity. nih.gov
In Silico Prediction of Pharmacokinetic Properties
In silico methods are increasingly used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of candidate molecules. researchgate.netbohrium.com These predictions help to identify compounds with favorable pharmacokinetic profiles early in the development process. pharmaerudition.org For novel imidazole derivatives, computational tools can estimate key parameters such as aqueous solubility, blood-brain barrier permeability, human intestinal absorption, and potential for cytochrome P450 (CYP) enzyme inhibition. pharmaerudition.orgmdpi.com By analyzing the molecular structure of this compound and its analogues, these predictive models can flag potential liabilities and guide the design of derivatives with improved drug-like properties. bohrium.compharmaerudition.org
Computational Investigation of Corrosion Inhibition Mechanisms
The use of imidazole derivatives as corrosion inhibitors for metals like steel and iron has been a subject of significant research. icm.edu.plicm.edu.pl Computational chemistry, particularly DFT and Molecular Dynamics (MD) simulations, provides a molecular-level understanding of the inhibition mechanism. journalirjpac.comresearchgate.net
DFT calculations are used to determine quantum chemical parameters for the inhibitor molecule, such as the energies of the HOMO and LUMO, the energy gap (ΔE), dipole moment, and electronegativity. journalirjpac.com A high E(HOMO) suggests a strong tendency to donate electrons to the vacant d-orbitals of the metal, while a low E(LUMO) indicates the ability to accept electrons from the metal, facilitating strong adsorption. researchgate.net The imidazole ring, with its nitrogen heteroatoms, is typically the primary active site for adsorption onto the metal surface. journalirjpac.comresearchgate.net
MD simulations model the adsorption process of the inhibitor molecules on the metal surface in a simulated corrosive environment. journalirjpac.com These simulations can calculate the interaction and binding energies between the inhibitor and the metal surface, confirming the stability of the adsorbed protective layer. icm.edu.pljournalirjpac.com Studies on similar imidazole-based inhibitors show that they tend to adsorb parallel to the metal surface, maximizing contact and forming a barrier that prevents corrosive species from reaching the metal. journalirjpac.comresearchgate.net
Applications in Advanced Materials Science and Biotechnology
Polymer and Surfactant Synthesis
The bifunctional nature of 2-(1H-Imidazol-1-yl)ethanol, possessing both a reactive hydroxyl group and a nucleophilic imidazole (B134444) ring, makes it a valuable monomer and functionalizing agent in polymer chemistry.
Its primary role is as a precursor for creating polymers with tailored properties. The hydroxyl group can be readily modified, for instance, by reacting it with acryloyl chloride or methacryloyl chloride to form 2-(1H-Imidazol-1-yl)ethyl acrylate (B77674) (ImEA) or 2-(1H-Imidazol-1-yl)ethyl methacrylate (B99206) (ImEMA), respectively. These vinyl monomers can then be polymerized to create side-chain imidazole-containing polymers. Furthermore, this compound itself can be used to synthesize imidazole-containing initiators for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). rsc.org In one method, 2-(1-Imidazol-1-yl)ethanol (Im-EtOH) is prepared by reacting imidazole with ethylene (B1197577) carbonate. rsc.org This product can then be used to create imidazole-capped polymers. rsc.org
The imidazole moiety imparts unique characteristics to the resulting polymers, such as pH-responsiveness, metal-ion chelation capabilities, and enhanced thermal stability. These "smart" polymers can find use in drug delivery systems, coatings, and as ligands for catalysis.
In surfactant synthesis, the structure of this compound provides a hydrophilic head group. While long-chain alkyl derivatives of the imidazole family are more common as surfactants, the underlying principle applies. By attaching a long hydrophobic alkyl chain to the imidazole ring, amphiphilic molecules are created that can act as surfactants. smolecule.comcymitquimica.com For example, derivatives like 1H-Imidazole-1-ethanol, 4,5-dihydro-2-undecyl- are used in cosmetics and cleaning products due to their ability to reduce surface tension. smolecule.com The combination of the polar imidazole-ethanol head and a nonpolar tail allows for the formation of micelles and the stabilization of emulsions, which is the fundamental basis of surfactant action. smolecule.com
Table 1: Polymer Synthesis Applications
| Application Area | Role of this compound | Resulting Polymer Property | Reference |
|---|---|---|---|
| Smart Polymers | Precursor to imidazole-containing monomers (e.g., ImEMA) | pH-responsiveness, Metal-ion chelation | smolecule.com |
| Controlled Polymerization | Used to synthesize imidazole-capped ATRP initiators | Well-defined polymer architectures | rsc.org |
| Functional Materials | Incorporation of imidazole groups into polymer chains | Enhanced thermal stability, Catalytic activity | chemimpex.com |
Enhancement of Antimicrobial Properties in Materials
The imidazole nucleus is a well-established pharmacophore found in many antimicrobial agents. nih.gov Consequently, incorporating this compound and its derivatives into materials is a key strategy for imparting resistance to microbial growth.
This is often achieved by creating polymers containing the imidazole moiety. For example, polymers developed from 2-(1H-Imidazol-1-yl)ethyl methacrylate have been investigated for their antimicrobial activity. smolecule.com The antimicrobial effect of such materials is generally attributed to the ability of the imidazole ring to disrupt microbial cell membranes or interfere with essential cellular processes.
Research has also focused on synthesizing more complex derivatives of this compound to create potent antifungal agents. By creating ester and carbamate (B1207046) derivatives of molecules like 2-(1H-imidazol-1-yl)-1-phenylethanol, researchers have developed compounds with strong inhibitory activity against fungal strains such as Candida albicans. researchgate.net These active compounds can be incorporated into coatings, textiles, and medical devices to prevent the formation of biofilms and reduce the incidence of infections. The versatility of the imidazole structure allows for the creation of a broad spectrum of antimicrobial materials. nih.gov
Table 2: Research on Antimicrobial Derivatives
| Derivative Class | Target Microbe | Key Finding | Reference |
|---|---|---|---|
| Polymers of 2-(1H-Imidazol-1-yl)ethyl methacrylate | General antimicrobial | Potential for creating materials with inherent antimicrobial activity. | smolecule.com |
| Esters of 1-phenyl-2-(1H-imidazol-1-yl)ethanol | Candida species (fungi) | Derivatives showed potent antifungal activity, in some cases exceeding that of reference drugs. | researchgate.net |
| General Imidazole-containing compounds | Bacteria (e.g., S. aureus, E. coli) and Fungi (e.g., C. albicans) | The imidazole ring is a core component of many compounds with proven antibacterial and antifungal properties. | nih.gov |
Applications in Biochemical Sensing and Assays
The imidazole ring's unshared pair of electrons on one of its nitrogen atoms allows it to act as a potent ligand for coordinating with metal ions. cymitquimica.com This property is fundamental to its application in the development of biochemical sensors. While research specifically detailing this compound as a sensor is limited, its structural motifs are present in many chemosensors.
For instance, imidazole derivatives are widely used to create fluorescent sensors for the detection of specific metal ions. researchgate.net The binding of a target metal ion to the imidazole moiety can cause a detectable change in the molecule's fluorescence, allowing for sensitive and specific quantification. Similarly, related compounds like 2-(5-Amino-1H-imidazol-1-yl)ethanol are employed as ligands in biochemical assays and enzyme studies. smolecule.com
The hydroxyl group of this compound provides a convenient attachment point for tethering the molecule to surfaces or other molecules, a necessary step in constructing many sensing platforms. Substituted imidazole derivatives have also been developed as fluorescent probes for detecting water in organic solvents, demonstrating the versatility of the imidazole core in sensing applications beyond just metal ions. bohrium.com Certified reference materials of related nitro-substituted ethanol-imidazoles are used for method development, calibration, and quality control in analytical assays. sigmaaldrich.comlgcstandards.com
Role in Bioremediation Technologies
Imidazole-based compounds are being explored for their potential in bioremediation—the use of biological or chemical processes to remove pollutants from the environment. The imidazole ring is a key component in systems designed to degrade environmental contaminants.
One area of research involves the use of imidazole derivatives in nanocatalysts for the detoxification of organophosphates, which are common pesticides. taylorandfrancis.com Imidazole-functionalized nanoparticles can mimic the active sites of enzymes and have been shown to dramatically accelerate the degradation of harmful substances like paraoxon. taylorandfrancis.com
Furthermore, imidazole-based linkers are used to construct robust metal-organic frameworks (MOFs), such as ZIF-67. mdpi.com These porous materials have an exceptionally high surface area and can act as powerful adsorbents or photocatalysts for removing pollutants like organic dyes and heavy metals from water. mdpi.comnih.gov While the imidazole ring itself can be resistant to biodegradation, especially when N-substituted (as is the case for this compound), its derivatives can be functionalized onto membranes or polymers to enhance pollutant removal and fouling resistance. acs.orguni-konstanz.deresearchgate.net Advanced oxidation processes, such as those using UV/H₂O₂, have also been shown to be effective in breaking down imidazole-based compounds in water. nih.gov
Future Research Directions and Unaddressed Challenges
Development of Novel Regioselective Synthesis Methods
A significant challenge in the synthesis of substituted imidazole (B134444) derivatives is controlling regioselectivity—the ability to direct a reaction to form a specific constitutional isomer. The development of novel, efficient, and highly regioselective synthetic methods is a critical area for future research. Current methods can sometimes lead to a mixture of products, requiring difficult and costly purification steps.
Future work should focus on creating methodologies that offer precise control over the substitution pattern on the imidazole ring. Research has shown that strategically placed functional groups on starting materials, such as a 2-hydroxyaryl moiety, can self-assist in guiding the reaction's regiochemical outcome through intramolecular interactions. acs.orgnih.gov This principle of "substrate control" is a promising avenue. Further exploration into catalysts and reaction conditions that can selectively activate one reaction site over another is needed. acs.org The goal is to develop robust protocols that are not only regioselective but also align with the principles of green chemistry, utilizing milder conditions and generating less waste. acs.org
Advancement in Enantiomerically Pure Compound Applications
Many derivatives of 2-(1H-imidazol-1-yl)ethanol are chiral, meaning they exist as non-superimposable mirror images called enantiomers. It is well-established in pharmacology that different enantiomers of a drug can have vastly different biological activities, with one being highly therapeutic while the other might be inactive or even cause adverse effects. researchgate.net A major trend in the pharmaceutical industry is the development of single-isomer chiral compounds to create more specific and effective drugs. researchgate.net
While racemic mixtures (containing equal amounts of both enantiomers) of imidazole-based drugs have been used, research increasingly demonstrates the superiority of enantiomerically pure forms. researchgate.net For instance, one study revealed that the levorotatory enantiomer of an ester derivative was 500 times more active against Candida species than its dextrorotatory counterpart. researchgate.net A significant unaddressed challenge is the scalable and cost-effective synthesis of these single enantiomers. Future research must focus on advancing techniques like asymmetric synthesis and chiral chromatography to produce optically pure compounds. researchgate.net Further biological evaluation of individual enantiomers is crucial to fully understand their structure-activity relationships and unlock their full therapeutic potential. researchgate.net
Elucidation of Broader Anticancer Mechanisms
Derivatives of this compound have demonstrated a wide spectrum of anticancer activities, yet their precise mechanisms of action are often not fully understood. nih.govjchemrev.commdpi.com The imidazole scaffold has been implicated in various anticancer pathways, including the disruption of microtubules, which are essential for cell division, and the inhibition of crucial enzymes like topoisomerases and cytochrome P450 enzymes (specifically CYP26A1). nih.gov More recent studies have also identified carbonic anhydrases (hCA-II and hCA-IX), enzymes linked to tumor proliferation, as potential targets for imidazole-based compounds. semanticscholar.org
The challenge lies in moving beyond broad activity screenings to pinpoint the specific molecular interactions responsible for the cytotoxic effects on cancer cells. Future research should employ advanced biochemical and molecular biology techniques to identify and validate the targets of these compounds. A deeper understanding of these mechanisms will enable the rational design of more potent and selective anticancer agents with improved therapeutic profiles and fewer side effects. This involves clarifying how these molecules interact with their targets on a structural level and understanding the downstream effects on cellular signaling pathways. mdpi.comsemanticscholar.org
Exploration of Emerging Supramolecular Medicinal Chemistry Concepts
Supramolecular chemistry, which studies systems of two or more molecules held together by non-covalent bonds, offers a new frontier for drug development. The unique electronic structure of the imidazole ring makes it an excellent candidate for forming supramolecular complexes with various organic or inorganic molecules and ions. mdpi.comnih.gov These complexes can exhibit enhanced therapeutic properties compared to the individual drug molecule, such as improved bioavailability, better targeting, and potentially novel mechanisms of action. mdpi.com
A promising future direction is the systematic exploration of this compound derivatives within the framework of supramolecular medicinal chemistry. mdpi.comnih.gov This involves designing and synthesizing imidazole-based supramolecular complexes and evaluating their biological activities. nih.gov Research in this area could lead to the development of dual-action or multi-target drugs, where the supramolecular assembly has combined effects that are more potent than the sum of its parts. mdpi.com This emerging field presents an opportunity to create innovative therapeutic agents for a range of diseases, including cancer and infectious diseases, by leveraging the unique properties of these complex molecular systems. mdpi.comnih.govdntb.gov.ua
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1615-14-1 | chemsrc.com |
| Molecular Formula | C₅H₈N₂O | chemsrc.comalfa-chemistry.com |
| Molecular Weight | 112.13 g/mol | chemsrc.com |
| Appearance | Colorless to Yellow Liquid / Light yellow liquid | alfa-chemistry.comtcichemicals.com |
| Melting Point | 36-40 °C | chemsrc.comalfa-chemistry.com |
| Boiling Point | 316.5 ± 25.0 °C at 760 mmHg | chemsrc.com |
| Density | 1.2 ± 0.1 g/cm³ | chemsrc.com |
Table 2: Notable Derivatives of this compound and Their Applications
| Derivative Name | Application / Significance | Source(s) |
|---|---|---|
| 1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol | Key intermediate in the synthesis of antifungal drugs like Miconazole and Econazole. | google.comchemicalbook.com |
| (S)-1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethyl biphenyl-4-carboxylate | Enantiomerically pure antifungal agent with significantly higher activity than its racemate or other common antifungals. | researchgate.net |
| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole) | Widely used antibacterial and antiprotozoal drug. | researchgate.net |
| 2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethanol | Used commercially as a corrosion inhibitor and lubricating agent. | nih.govnih.gov |
Q & A
Q. What are the key structural features of 2-(1H-Imidazol-1-yl)ethanol that influence its reactivity and biological activity?
The compound consists of an imidazole ring linked to an ethanol moiety via a methylene bridge. The imidazole ring provides a nucleophilic nitrogen site for hydrogen bonding and metal coordination, while the hydroxyl group in the ethanol moiety enables hydrogen bonding and derivatization (e.g., esterification). Substituents on the aromatic ring (e.g., halogens at positions 2 and 4) significantly modulate antifungal activity by altering electronic and steric properties .
Q. What synthetic methodologies are commonly employed to prepare this compound derivatives?
A two-step approach is widely used:
- Step 1: React 2-bromo-1-arylethanones with imidazole in dimethylformamide (DMF) to form 2-(1H-imidazol-1-yl)-1-arylethanones.
- Step 2: Reduce the ketone intermediate using sodium borohydride (NaBH₄) in methanol to yield the alcohol derivative. Racemic mixtures can be resolved via chiral chromatography (e.g., Chiralpak OD column) .
Q. How is this compound typically characterized in crystallographic studies?
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Hydrogen atoms are placed in idealized positions, and thermal displacement parameters (Uiso) are constrained. This method ensures precise determination of bond lengths, angles, and molecular packing .
Advanced Research Questions
Q. How do enantiomers of this compound derivatives differ in biological activity?
Levorotatory enantiomers often exhibit superior antifungal activity compared to dextrorotatory forms. For example, (S)-enantiomers of biphenyl esters show 2–4× higher potency against Candida albicans than fluconazole. Enantiomeric resolution via chiral columns or asymmetric synthesis is critical for optimizing efficacy .
Q. What strategies address contradictions in reported antifungal activity of structurally similar derivatives?
Discrepancies arise from substituent positioning and steric effects. For instance, 2,4-dichlorophenyl derivatives may lack activity if bulky groups hinder target binding. Systematic SAR studies using isosteric replacements (e.g., fluorine for chlorine) and computational docking can resolve these issues .
Q. What environmental persistence and degradation pathways are associated with this compound derivatives?
Studies focus on hydrolytic stability and microbial degradation. The ethanol moiety facilitates hydrolysis under acidic/alkaline conditions, while the imidazole ring resists microbial breakdown. Advanced oxidation processes (e.g., UV/H2O2) are being explored to mitigate environmental persistence .
Q. How can multi-step synthesis of this compound derivatives be optimized for scalability?
Key improvements include:
- Using PEG600 as a phase-transfer catalyst in alkylation steps to enhance yield.
- Replacing toxic solvents (e.g., DMF) with acetonitrile or dioxane.
- Employing flow chemistry for continuous reduction (NaBH₄) and purification (flash chromatography) .
Q. What role does the "hydrophobic region D" play in enhancing antifungal activity of biphenyl esters?
Region D, introduced via esterification with biphenyl-4-carbonyl chloride, increases lipophilicity and membrane penetration. This region complements the active site of fungal cytochrome P450 enzymes (e.g., CYP51), improving binding affinity and inhibitory potency .
Methodological Considerations
Q. How are racemic mixtures of this compound derivatives resolved for enantioselective studies?
Chiralpak OD columns (cellulose tris(3,5-dimethylphenylcarbamate)) are effective for preparative-scale separation. Mobile phases often use hexane/isopropanol (90:10) with 0.1% diethylamine. Purity is verified via circular dichroism (CD) and HPLC .
Q. What computational tools are used to predict the bioactivity of novel derivatives?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with fungal targets like CYP51. QSAR models incorporating Hammett constants (σ) and logP values predict activity trends, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
